1-(2-Methoxy-5-nitrophenyl)piperidin-2-one
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Overview
Description
1-(2-Methoxy-5-nitrophenyl)piperidin-2-one is a chemical compound with the molecular formula C12H14N2O4 It is a derivative of piperidine, a six-membered heterocyclic compound containing nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxy-5-nitrophenyl)piperidin-2-one typically involves the reaction of 2-methoxy-5-nitrobenzaldehyde with piperidin-2-one under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxy-5-nitrophenyl)piperidin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methoxy group to a hydroxyl group or further oxidize it to a carbonyl group.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy and nitro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are commonly used.
Major Products
Oxidation: Products may include 1-(2-Hydroxy-5-nitrophenyl)piperidin-2-one.
Reduction: Products may include 1-(2-Methoxy-5-aminophenyl)piperidin-2-one.
Substitution: Products depend on the substituents introduced, such as 1-(2-Chloro-5-nitrophenyl)piperidin-2-one.
Scientific Research Applications
1-(2-Methoxy-5-nitrophenyl)piperidin-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2-Methoxy-5-nitrophenyl)piperidin-2-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methoxy group can participate in hydrogen bonding and other interactions that influence the compound’s activity. The piperidin-2-one moiety provides structural stability and influences the compound’s overall reactivity.
Comparison with Similar Compounds
Similar Compounds
1-(2-Methoxy-5-nitrophenyl)piperidin-4-one: Similar structure but with the piperidinone moiety at a different position.
1-(2-Methoxy-4-nitrophenyl)piperidin-2-one: Similar structure but with the nitro group at a different position.
1-(2-Methoxy-5-aminophenyl)piperidin-2-one: Similar structure but with an amino group instead of a nitro group.
Uniqueness
1-(2-Methoxy-5-nitrophenyl)piperidin-2-one is unique due to the specific positioning of the methoxy and nitro groups, which influence its chemical reactivity and biological activity. The combination of these functional groups with the piperidin-2-one moiety provides a distinct set of properties that make this compound valuable for various applications.
Properties
IUPAC Name |
1-(2-methoxy-5-nitrophenyl)piperidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4/c1-18-11-6-5-9(14(16)17)8-10(11)13-7-3-2-4-12(13)15/h5-6,8H,2-4,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKEQLLJHEJHQAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])N2CCCCC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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